Lipophilicity Advantage: LogP Comparison vs. 4-Cyanophenyl Diethyl Phosphate
The target compound exhibits a computed LogP of 3.77, which is approximately 1.8 log units higher than the LogP of 2 reported for the direct aryl phosphate analog 4-cyanophenyl diethyl phosphate (CAS 6132-16-7) [1]. This substantial increase in lipophilicity is attributable to the propenyl linker, which adds both hydrophobic surface area and extends the conjugated π-system. In drug-like property optimization, a ΔLogP of 1.8 translates to an estimated ~60-fold increase in predicted membrane partitioning under Lipinski framework assumptions .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 3.77 (computed, ChemSrc) |
| Comparator Or Baseline | 4-Cyanophenyl diethyl phosphate (CAS 6132-16-7): LogP 2 (XLogP3, PubChem) |
| Quantified Difference | ΔLogP ≈ +1.8 (target compound more lipophilic) |
| Conditions | Computed values from ChemSrc (target) and PubChem XLogP3 (comparator); not experimentally determined in the same study |
Why This Matters
Higher LogP supports improved passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays, making the target compound preferable when target site access is rate-limiting.
- [1] PubChem. Phosphoric acid, 4-cyanophenyl diethyl ester. CID 165409. XLogP3 2. Accessed 2026-05-10. View Source
